2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Descripción
The exact mass of the compound 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is 512.16822539 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O2S/c1-3-19-9-15-23(16-10-19)34-28(36)27-26(24(17-33(27)2)20-7-5-4-6-8-20)32-29(34)37-18-25(35)31-22-13-11-21(30)12-14-22/h4-17H,3,18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOAWSFGBFEULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 512.6 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core substituted with various aromatic groups which influence its biological activity.
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class often exhibit inhibitory activity against key enzymes involved in cancer cell proliferation and survival. Specifically, they may target:
- Kinases : Many derivatives show promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Tyrosine Kinases : Some studies have reported activity against tyrosine kinases involved in signal transduction pathways that promote tumor growth.
Anticancer Activity
A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against renal carcinoma (RFX 393) and breast cancer (MCF-7) cell lines.
- IC50 Values : The compound exhibited an IC50 value of approximately 11.70 µM against RFX 393 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics.
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| RFX 393 | 11.70 | Staurosporine |
| MCF-7 | 19.92 | Doxorubicin |
Mechanism of Induction of Apoptosis
Further investigations into the mechanism revealed that treatment with this compound leads to apoptosis in cancer cells. Flow cytometry analyses indicated significant alterations in cell cycle distribution:
- Increased population in the G0–G1 phase.
- Decreased populations in S and G2/M phases.
These findings suggest that the compound effectively induces cell cycle arrest and apoptosis.
Case Studies
- Study on CDK Inhibition : A recent study synthesized several pyrrolo[3,2-d]pyrimidine derivatives and evaluated their inhibitory effects on CDK2 and TRKA kinases. The compound demonstrated superior inhibition compared to others tested, supporting its potential as a dual inhibitor.
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown favorable binding interactions between the compound and target proteins such as EGFR tyrosine kinase, further corroborating its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
